molecular formula C8H10N2O B13794834 5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI)

5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI)

Cat. No.: B13794834
M. Wt: 150.18 g/mol
InChI Key: MYBGFMNTPXZWOC-UHFFFAOYSA-N
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Description

5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) is a chemical compound with the molecular formula C8H10N2O It is a member of the pyrazine family, characterized by a cyclopentane ring fused to a pyrazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) can be achieved through several methods:

    Condensation Reaction: One common method involves the condensation of 2-hydroxy-3-methyl-2-cyclopentene-1-one with ethylene diamine.

    Cyclopentenolone Condensation: Another approach involves condensing a cyclopentenolone with alkylenediamines. This method can also utilize an aliphatic α-diketone with 1,2-diamino cyclopentane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of efficient catalysts and optimized reaction conditions is crucial to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: It can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Various halogenating agents and nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced forms of the compound.

Scientific Research Applications

5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) has several scientific research applications:

Mechanism of Action

The mechanism by which 5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) exerts its effects involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biochemical outcomes. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5H-Cyclopentapyrazine,6,7-dihydro-6-methyl-,1-oxide(9CI) is unique due to the presence of the 1-oxide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.

Properties

Molecular Formula

C8H10N2O

Molecular Weight

150.18 g/mol

IUPAC Name

6-methyl-4-oxido-6,7-dihydro-5H-cyclopenta[b]pyrazin-4-ium

InChI

InChI=1S/C8H10N2O/c1-6-4-7-8(5-6)10(11)3-2-9-7/h2-3,6H,4-5H2,1H3

InChI Key

MYBGFMNTPXZWOC-UHFFFAOYSA-N

Canonical SMILES

CC1CC2=NC=C[N+](=C2C1)[O-]

Origin of Product

United States

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